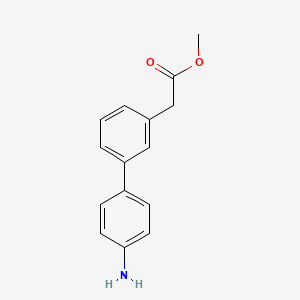
(4'-Amino-biphenyl-3-yl)-acetic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4’-Amino-biphenyl-3-yl)-acetic acid methyl ester is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an amino group at the 4’ position of the biphenyl structure and a methyl ester group attached to the acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Amino-biphenyl-3-yl)-acetic acid methyl ester typically involves the following steps:
Formation of Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of Amino Group: The amino group can be introduced via nitration followed by reduction. The nitration of biphenyl yields a nitro derivative, which is then reduced to the corresponding amino compound.
Esterification: The final step involves the esterification of the acetic acid moiety with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of (4’-Amino-biphenyl-3-yl)-acetic acid methyl ester follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
(4’-Amino-biphenyl-3-yl)-acetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, sulfonic acids, or nitrating agents.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, sulfonated, or nitrated biphenyl derivatives.
科学研究应用
(4’-Amino-biphenyl-3-yl)-acetic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4’-Amino-biphenyl-3-yl)-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the biphenyl structure can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (4’-Amino-biphenyl-3-yl)-carbamic acid tert-butyl ester
- (4’-Amino-biphenyl-3-yl)-carbamic acid benzyl ester
Uniqueness
(4’-Amino-biphenyl-3-yl)-acetic acid methyl ester is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific applications in research and industry.
属性
分子式 |
C15H15NO2 |
|---|---|
分子量 |
241.28 g/mol |
IUPAC 名称 |
methyl 2-[3-(4-aminophenyl)phenyl]acetate |
InChI |
InChI=1S/C15H15NO2/c1-18-15(17)10-11-3-2-4-13(9-11)12-5-7-14(16)8-6-12/h2-9H,10,16H2,1H3 |
InChI 键 |
ICYLQQVLZSIBGH-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1=CC(=CC=C1)C2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


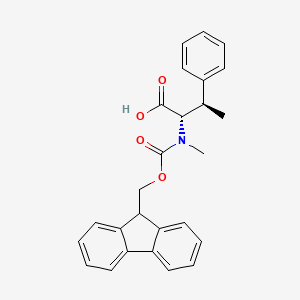
![1-[2-(2-Thienyl)phenyl]ethanone](/img/structure/B12860862.png)
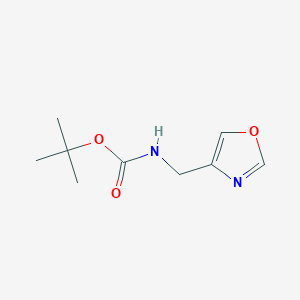
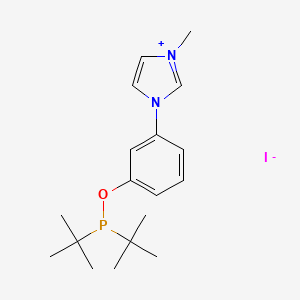
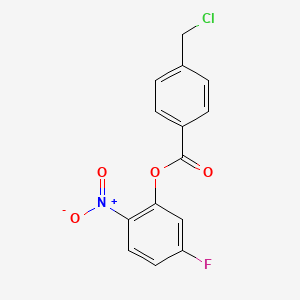


![8,8-Difluoro-3-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one](/img/structure/B12860888.png)
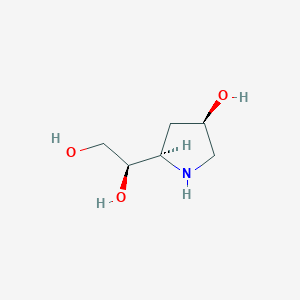

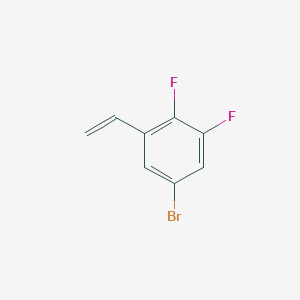

![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12860920.png)
![5-Benzyl-N-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B12860922.png)
